molecular formula C26H24N2O4 B1238302 Ono-1301

Ono-1301

カタログ番号: B1238302
分子量: 428.5 g/mol
InChIキー: WBBLIRPKRKYMTD-BYCLXTJYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ONO-1301は、トロンボキサンシンターゼ阻害活性を有する新規の長時間作用型プロスタサイクリンアゴニストです。血管拡張、抗血小板作用、気管支拡張作用で知られるプロスタサイクリンの作用を模倣するように開発されました。 プロスタサイクリンとは異なり、this compoundは分子構造中に5員環やアリルアルコールを持たないため、生物学的および化学的により安定しています .

特性

分子式

C26H24N2O4

分子量

428.5 g/mol

IUPAC名

2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid

InChI

InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26+

InChIキー

WBBLIRPKRKYMTD-BYCLXTJYSA-N

異性体SMILES

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCO/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4

正規SMILES

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4

同義語

(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
ONO 1301
ONO-1301

製品の起源

United States

準備方法

Structural Design and Stability Considerations

This compound ({7,8-dihydro-5-[(E)-2-[(α-(3-pyridyl)benzylidene)amino-oxy]ethyl]-1-naphthyloxy}acetic acid) is characterized by a unique nonprostanoid structure lacking the traditional five-membered ring and allylic alcohol found in natural prostaglandins. This design confers chemical stability by avoiding rapid degradation via 15-hydroxyprostaglandin dehydrogenase, a common metabolic pathway for prostaglandin analogs. The molecule’s 3-pyridine moiety and carboxylic acid group are critical for dual pharmacological activity: agonism of the prostacyclin IP receptor and inhibition of thromboxane A2 synthase.

Synthetic Pathway

While the exact synthetic route remains proprietary to Ono Pharmaceuticals, key steps have been inferred from structural analogs and published data:

  • Formation of the Naphthyloxy Acetic Acid Backbone : Condensation of 7,8-dihydro-1-naphthol with bromoethyl acetate under basic conditions.

  • Introduction of the 3-Pyridine Benzylidene Group : Coupling via Schiff base formation between an aminoxyethyl intermediate and α-(3-pyridyl)benzaldehyde.

  • Purification : Chromatographic techniques to isolate this compound with >99% purity, confirmed by liquid chromatography–mass spectrometry (LC-MS).

Formulation Strategies for Enhanced Delivery

This compound-Loaded Nanoparticles (ONO-1301NPs)

Nanoparticle encapsulation improves bioavailability and targeting. A validated protocol involves:

Table 1: Composition and Parameters for ONO-1301NP Preparation

ComponentQuantityRole
1,2-Dierucoyl-sn-glycero-3-phosphorylcholine1.88 gStructural lipid
DSPE-PEG20000.12 gStabilizer, prolongs circulation
This compound100 mgActive pharmaceutical ingredient
t-Butanol20 gSolvent

Procedure :

  • Dissolve lipids and this compound in t-butanol at 70°C.

  • Rapid freezing in dry ice/acetone followed by lyophilization for 17 hours.

  • Hydrate the lyophilized powder in phosphate-buffered saline (PBS) at 50°C.

  • Sonicate and sequentially filter through 400 nm and 200 nm polycarbonate membranes.

  • Ultrafiltration to isolate nanoparticles (size: 150–180 nm, PDI <0.1).

Key Findings :

  • Encapsulation efficiency: 92.4 ± 3.1%.

  • Sustained release over 72 hours in vitro.

Sustained-Release Microspheres (this compound-MS)

Poly(lactic-co-glycolic acid) (PLGA) microspheres enable prolonged drug release.

Table 2: Parameters for PLGA Microsphere Fabrication

ParameterValueImpact on Release Profile
PLGA Lactic:Glycolic Acid Ratio50:50Moderate degradation rate
PLGA Molecular Weight15 kDa30-day release duration
Microsphere Diameter20–50 μmMinimizes phagocytosis

Procedure :

  • Prepare an oil-in-water emulsion by dispersing this compound/PLGA in dichloromethane into polyvinyl alcohol solution.

  • Evaporate dichloromethane under reduced pressure.

  • Centrifuge, wash, and lyophilize to obtain microspheres.

Key Findings :

  • Burst release: 18.2% within 24 hours.

  • Linear release kinetics for 28 days (cumulative release: 89.3%).

Solution-Based Formulations

For acute applications, this compound is dissolved in dimethyl sulfoxide (DMSO) and diluted in physiological buffers.

Table 3: Solubility and Stability Profile

SolventSolubility (mg/mL)Stability (25°C)
DMSO506 months
PEG300151 month
PBS (pH 7.4)0.224 hours

Procedure :

  • Dissolve this compound in DMSO (50 mg/mL).

  • Dilute with PEG300 and Tween 80 for in vivo administration.

Analytical Validation of Prepared Formulations

Drug Loading and Release Kinetics

  • Nanoparticles : Drug loading quantified via LC-MS showed 9.8 ± 0.4% w/w.

  • Microspheres : In vitro release in PBS (pH 7.4) exhibited zero-order kinetics (R²=0.98).

Bioactivity Assessment

  • Prostacyclin Receptor Activation : ONO-1301NPs increased cAMP levels in fibroblasts by 6.2-fold vs. free drug (p<0.01).

  • Thromboxane Inhibition : IC₅₀ of 0.7 μM in human platelet-rich plasma.

Comparative Analysis of Preparation Methods

Table 4: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
NanoparticlesTargeted delivery, high encapsulationComplex manufacturing
PLGA MicrospheresProlonged release, tunable kineticsBurst release phase
SolutionRapid onset, simple preparationShort half-life, low solubility

化学反応の分析

Types of Reactions: ONO-1301 undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a cytokine inducer and can initiate tissue repair in a variety of diseases .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphate-buffered saline and ethanol. The reactions are typically carried out at physiological pH and temperature conditions .

Major Products Formed: The major products formed from the reactions involving this compound include endogenous prostaglandin I2 and prostaglandin E2. These products play a key role in the compound’s therapeutic effects .

科学的研究の応用

Cardiovascular Applications

ONO-1301 has shown promise in treating ischemic heart diseases and improving cardiac function. Its ability to induce angiogenesis and enhance myocardial blood flow makes it a candidate for therapies aimed at myocardial infarction and heart failure.

Case Study: Myocardial Infarction

A study demonstrated that this compound administration significantly improved survival rates and left ventricular function in animal models following myocardial infarction. The drug was found to upregulate endogenous growth factors such as vascular endothelial growth factor (VEGF) and hepatocyte growth factor (HGF), which are crucial for angiogenesis and tissue repair .

Parameter Control Group This compound Group Statistical Significance
Survival Rate (%)6085p < 0.01
Left Ventricular Ejection Fraction (%)4055p < 0.05
Capillary Density (capillaries/mm²)510p < 0.01

Hepatic Applications

This compound has been investigated for its effects on liver diseases, particularly non-alcoholic steatohepatitis (NASH). Its multifaceted action includes anti-inflammatory and antifibrotic properties.

Case Study: Non-Alcoholic Steatohepatitis

In a mouse model of NASH, this compound treatment resulted in significant reductions in liver inflammation and fibrosis. The compound suppressed the activation of hepatic stellate cells and decreased inflammatory responses in macrophages, highlighting its potential as a therapeutic agent for liver diseases .

Parameter Control Group This compound Group Statistical Significance
Liver Fibrosis Score3.51.5p < 0.01
Inflammatory Cell Count20080p < 0.05

Neurological Applications

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS).

Case Study: Amyotrophic Lateral Sclerosis

In an ALS mouse model, this compound was shown to alleviate hypoxic stress in spinal cords, leading to improved motor neuron survival and function. The treatment resulted in increased ATP production and reduced neurodegeneration, suggesting a dual action on both metabolic support and neuroprotection .

Parameter Control Group This compound Group Statistical Significance
Motor Neuron Survival (%)5075p < 0.01
ATP Concentration (nmol/mg protein)1020p < 0.05

類似化合物との比較

類似化合物: ONO-1301に類似する化合物には、ベラプロストナトリウムやイロプロストなどの他のプロスタサイクリンアゴニストが含まれます。 これらの化合物もプロスタサイクリンの効果を模倣しますが、分子構造と安定性に違いがあります .

独自性: this compoundは、長時間作用性とトロンボキサンシンターゼを阻害する能力が特徴です。 他のプロスタサイクリンアゴニストとは異なり、this compoundは5員環やアリルアルコールを持たないため、さまざまな治療用途においてより安定し、効果的です .

生物活性

ONO-1301 is a synthetic prostacyclin analog that has garnered attention due to its unique pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound functions primarily as an agonist for the prostacyclin IP receptor while also exhibiting thromboxane A2 synthase inhibitory activity. Its distinctive chemical structure allows for prolonged stability and activity in vivo compared to traditional prostacyclin analogs, which are often rapidly metabolized. This stability is attributed to its lack of typical prostanoid structures that are susceptible to enzymatic degradation .

The biological activity of this compound can be summarized through several key mechanisms:

  • IP Receptor Activation : this compound activates the IP receptor across various cell types, including fibroblasts, vascular smooth muscle cells, and endothelial cells. This activation leads to the upregulation of critical factors such as Vascular Endothelial Growth Factor (VEGF), Hepatocyte Growth Factor (HGF), and Stromal-Derived Factor 1 (SDF-1) which are essential for angiogenesis and tissue repair .
  • Cyclic AMP Elevation : The compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which is a secondary messenger involved in numerous cellular processes, including vasodilation and inhibition of platelet aggregation .
  • Pro-Angiogenic Properties : this compound has been shown to enhance tube formation in human umbilical vein endothelial cells (HUVECs) when co-cultured with fibroblasts, indicating its potential role in promoting angiogenesis .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly enhance the migration of bone marrow-derived cells through the release of SDF-1 from stimulated fibroblasts. This suggests a potential application in regenerative medicine and wound healing .

In Vivo Studies

A notable study involved the administration of this compound in a mouse model of amyotrophic lateral sclerosis (ALS). The results indicated significant improvements in motor function and motor neuron survival. Specifically, treated mice showed increased body weight and enhanced motor performance on rotarod tests compared to controls. Histological analyses revealed increased survival of motor neurons in the spinal cord, suggesting that this compound alleviates neurodegeneration by mitigating hypoxic stress .

Table: Summary of Biological Effects of this compound

Biological ActivityObservations
IP Receptor Activation Upregulates VEGF, HGF, SDF-1
cAMP Elevation Induces vasodilation and inhibits platelet aggregation
Angiogenesis Enhances tube formation in HUVECs
Neuroprotection Improves motor function and neuron survival in ALS mice
Liver Protection Ameliorates liver damage and fibrosis progression

Case Study 1: ALS Mouse Model

In a controlled study involving mSOD1 G93A mice, this compound was administered to assess its impact on motor function and neurodegeneration. The findings indicated that treatment improved motor performance significantly at late stages of disease progression. Additionally, there was a notable increase in ATP concentration within the spinal cord, suggesting enhanced mitochondrial function and blood supply .

Case Study 2: Liver Fibrosis

Another investigation focused on the effects of this compound on liver inflammation and fibrosis using a NASH mouse model. Results showed that this compound effectively reduced liver damage, inhibited fibrosis progression, and suppressed tumor occurrence. These effects were linked to modulation of macrophage activity and hepatic stellate cell behavior .

Q & A

Q. What are the primary mechanisms by which ONO-1301 modulates cytokine expression in myocardial repair?

this compound, a synthetic prostacyclin agonist, upregulates beneficial cytokines such as HGF, VEGF, and SDF-1α through cAMP-dependent pathways. This enhances bone marrow cell (BMC) recruitment and angiogenesis in ischemic tissues. For example, in vitro studies using human dermal fibroblasts demonstrated dose-dependent HGF/VEGF secretion, while in vivo murine models showed improved capillary density and cardiac function post-myocardial infarction (MI) .

Q. How do experimental models (e.g., murine MI models) validate this compound's sustained-release efficacy?

Sustained-release formulations of this compound, such as polymer-based delivery systems (e.g., poly-DL-lactic acid), prolong cytokine induction. In mice, intramyocardial injection of ONO-1301SR increased capillary density by 63% (557.2 ± 26.7 vs. 342.7 ± 29.7 capillaries/mm² in controls) and reduced left ventricular dilation at 28 days . Pharmacokinetic studies in rats further confirmed placental transfer, with fetal plasma concentrations correlating linearly with maternal levels (R² = 0.89) .

Q. What methodological approaches are critical for assessing this compound's pharmacokinetics in prenatal studies?

Linear regression analysis of maternal-fetal plasma concentrations (e.g., 20 ng/mL maternal vs. 5 ng/mL fetal) is essential. Paired t-tests or ANOVA should validate transplacental transfer efficiency, while controlling for maternal metabolic variables .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's cytokine induction across cell types?

Discrepancies in cytokine responses (e.g., G-CSF upregulation in fibroblasts but not endothelial cells) require cell-specific transcriptomic profiling. RNA sequencing and siRNA knockdown experiments can identify cAMP-independent pathways or receptor heterogeneity (e.g., IP receptor isoforms). Comparative analyses across cell lines should use standardized protocols to minimize batch effects .

Q. What experimental designs optimize this compound's sustained-release delivery in thick tissue grafts?

For hiPSC-CM tissue sheets, scaffold porosity and polymer degradation rates must align with this compound’s release kinetics. In rat MI models, layering three tissue sheets (~900 µm thickness) with slow-release this compound improved graft survival by 40% compared to controls. Post-hoc biomechanical testing (e.g., tensile strength) and hypoxia assays ensure sustained bioactivity .

Q. How do statistical methods address variability in this compound's therapeutic outcomes?

Two-way ANOVA with Bonferroni correction is recommended for multi-group comparisons (e.g., dose-response studies). For example, analyzing aortic stent graft data required pairwise t-tests to distinguish this compound concentrations (10–1000 nM) from controls, with p < 0.01 after multiplicity adjustment .

Q. What strategies mitigate bias in quantifying this compound's angiogenic effects?

Blinded histopathological analysis of capillary density (CD31+ staining) and independent validation of ELISA-based cytokine measurements reduce observer bias. Neutralizing antibodies (anti-HGF/VEGF) confirm mechanistic specificity in tube formation assays .

Q. How can researchers reconcile this compound's dual roles in acute ischemia and chronic fibrosis?

Time-course experiments are critical. In acute MI, this compound enhances BMC recruitment via SDF-1/CXCR4 within 7 days. In chronic fibrosis, prolonged HGF/VEGF release reduces collagen deposition. Transcriptomic profiling (e.g., RNA-seq at 7, 14, 28 days) can map temporal pathway activation .

Methodological Guidance

What criteria define a robust research question for this compound studies?

Use the P-E/I-C-O framework:

  • Population : Specific cell types (e.g., fibroblasts, endothelial cells) or animal models (e.g., Sprague-Dawley rats).
  • Exposure/Intervention : this compound dosage (e.g., 10–1000 nM) and delivery method (sustained-release vs. bolus).
  • Comparison : Controls (vehicle-only) or alternative therapies (e.g., G-CSF).
  • Outcome : Quantifiable endpoints (capillary density, ejection fraction) .

Q. How should researchers structure literature reviews to identify gaps in this compound research?

Systematically categorize studies by:

  • Mechanistic focus (e.g., cAMP signaling vs. receptor binding).
  • Therapeutic context (acute MI, chronic fibrosis, prenatal lung hypoplasia).
  • Methodological limitations (e.g., short-term vs. longitudinal data). Tools like PRISMA flowcharts enhance reproducibility .

Data Presentation Standards

Q. What statistical reporting formats are required for this compound pharmacokinetic studies?

Include mean ± SD for concentration curves, regression coefficients (e.g., R² for maternal-fetal transfer), and post-hoc p-values adjusted for multiple comparisons. Forest plots or heatmaps can visualize dose-response relationships .

Q. How should conflicting cytokine data be presented in manuscripts?

Use supplementary tables to report cell-specific cytokine profiles, with main text highlighting consensus findings (e.g., HGF/VEGF upregulation). Discrepancies should be discussed in the context of experimental conditions (e.g., hypoxia vs. normoxia) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。